momordicoside F1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

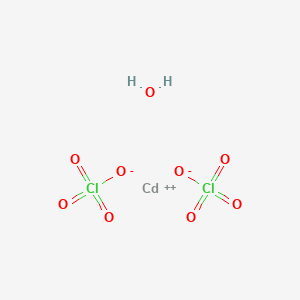

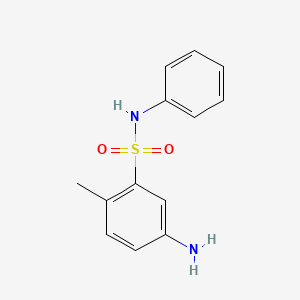

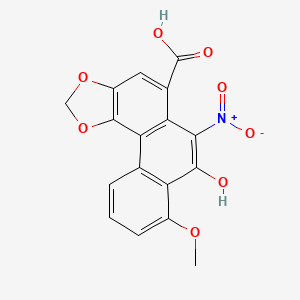

Momordicoside F1 is a natural product found in Momordica charantia . It is a triterpenoid and is one of several related cucurbitane triterpenoid glycosides that can be extracted from the bitter melon vine . Its molecular formula is C37H60O8 .

Molecular Structure Analysis

The molecular structure of momordicoside F1 is complex. Its IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol . The molecular weight is 632.9 g/mol .Scientific Research Applications

Anti-Diabetic Properties

Momordicoside F1, along with other bioactive compounds in bitter melon, has demonstrated significant anti-diabetic effects. It helps regulate blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in cells . Researchers have even compared its efficacy to traditional AMPK agonists .

Anti-Obesity Potential

Bitter melon extracts, including momordicoside F1, exhibit anti-obesity properties. They may help reduce body weight, fat accumulation, and adipocyte size. These effects are attributed to the modulation of lipid metabolism and adipokine secretion .

Anti-Cancer Activity

Studies suggest that momordicoside F1 possesses anti-cancer potential. It inhibits cancer cell proliferation, induces apoptosis, and suppresses tumor growth. The compound’s mechanisms involve interference with signaling pathways and modulation of gene expression .

Anti-Microbial Effects

Bitter melon extracts, including momordicoside F1, exhibit antimicrobial activity against various pathogens. They may help combat bacterial, fungal, and viral infections .

Antioxidant Properties

Bitter melon contains antioxidants, including momordicoside F1. These compounds scavenge free radicals, protect cells from oxidative damage, and contribute to overall health .

Anti-Hyperlipidemic Effects

Momordicoside F1 may help regulate lipid levels in the blood, reducing cholesterol and triglycerides. This effect is crucial for cardiovascular health .

Immunomodulation

Bitter melon compounds, including momordicoside F1, modulate the immune system. They enhance immune responses and may have implications for autoimmune diseases and overall immunity .

Future Directions

Future research could focus on further elucidating the mechanism of action of momordicoside F1, particularly its potential role in activating the Nrf2 pathway . Additionally, more studies are needed to understand its synthesis, chemical reactions, and physical and chemical properties. The safety and hazards associated with its use also warrant further investigation.

Mechanism of Action

Target of Action

Momordicoside F1 is a bioactive compound isolated from Momordica charantia, also known as bitter melon . The primary target of Momordicoside F1 is the Keap1-Kelch protein . Keap1 is a key regulator of the Nrf2 antioxidant response pathway, which plays a crucial role in cellular defense against oxidative stress .

Mode of Action

It is suggested that momordicoside f1 may inhibit the keap1-kelch protein, thereby activating the nrf2 pathway . This activation leads to an increase in the antioxidant status of the cellular environment .

Biochemical Pathways

The activation of the Nrf2 pathway by Momordicoside F1 leads to a series of downstream effects. Nrf2 is a key signaling protein in the Keap1/Nrf2/ARE signaling pathway, which is a crucial cellular antioxidant pathway . When Nrf2 is activated, it binds to the Antioxidant Response Elements (ARE) at the regulatory regions of its target genes, leading to the expression of proteins with antioxidant and cytoprotective functions .

Result of Action

The activation of the Nrf2 pathway by Momordicoside F1 can lead to an increase in the antioxidant status of the cellular environment . This can potentially protect cells from oxidative stress, which is implicated in various pathologies .

properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGABSJZVJOSCX-IYZDVQGMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

momordicoside F1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)

![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)